molecular formula C12H10F12O2 B3152757 2,2'-(2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluorooctane-1,8-diyl)bis(oxirane) CAS No. 74328-56-6

2,2'-(2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluorooctane-1,8-diyl)bis(oxirane)

Cat. No. B3152757
CAS RN: 74328-56-6
M. Wt: 414.19 g/mol
InChI Key: BUCVATDLDBZNPM-UHFFFAOYSA-N
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Description

2,2'-(2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluorooctane-1,8-diyl)bis(oxirane) (DFODO) is a fluorinated compound that has been studied extensively for its potential applications in various fields such as organic synthesis, material science, and biochemistry. DFODO is a versatile compound with a wide range of properties, making it a very interesting compound to study.

Scientific Research Applications

Synthesis and Reactivity in Organic Chemistry

2,2'-(2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluorooctane-1,8-diyl)bis(oxirane) and its derivatives are pivotal in the synthesis of polyfunctional and heterocyclic compounds, which are extensively used in organic chemistry and drug design. Cyclooctane cores, as seen in similar compounds, are valuable for creating targeted molecular leads due to their tendency for transannular reactions, aiding the development of novel polycyclic structures. Such compounds are synthesized through reactions like Corey-Chaykovsky, leading to novel spirocyclic bis(oxiranes) (Sedenkova et al., 2022).

Photochemistry and Electron-Transfer Processes

The photochemical behavior of related oxiranes, such as 2,3-bis(p-methoxyphenyl)oxirane, demonstrates their potential in synthetically useful reactions. These compounds can undergo C-O and C-C cleavage, and the resulting intermediates can be manipulated in electron-transfer sensitized processes for various applications (Clawson, Lunn, & Whiting, 1984).

Role in Polymer Chemistry

Compounds similar to 2,2'-(2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluorooctane-1,8-diyl)bis(oxirane) are significant in polymer chemistry. For instance, bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) dipropargylmalonate has been used in cyclopolymerization processes to create novel polymers with specific properties, such as film-forming capabilities and gas permeability (Koo et al., 1993).

Ring-Opening Reactions

Ring-opening reactions of oxiranes, including those with structural similarities to the compound , lead to the formation of polyfluorinated tertiary alcohols. These reactions are highly regioselective and provide a straightforward method to synthesize materials containing specific functional groups (Petrov, 2002).

properties

IUPAC Name

2-[2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-8-(oxiran-2-yl)octyl]oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F12O2/c13-7(14,1-5-3-25-5)9(17,18)11(21,22)12(23,24)10(19,20)8(15,16)2-6-4-26-6/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUCVATDLDBZNPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CC(C(C(C(C(C(CC2CO2)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-(2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluorooctane-1,8-diyl)bis(oxirane)

CAS RN

74328-56-6
Record name 2,2'-(2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluorooctane-1,8-diyl)bis(oxirane)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2'-(2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluorooctane-1,8-diyl)bis(oxirane)
Reactant of Route 2
2,2'-(2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluorooctane-1,8-diyl)bis(oxirane)
Reactant of Route 3
2,2'-(2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluorooctane-1,8-diyl)bis(oxirane)
Reactant of Route 4
2,2'-(2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluorooctane-1,8-diyl)bis(oxirane)
Reactant of Route 5
2,2'-(2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluorooctane-1,8-diyl)bis(oxirane)
Reactant of Route 6
2,2'-(2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluorooctane-1,8-diyl)bis(oxirane)

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